molecular formula C18H21N3O2 B597882 (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine CAS No. 1260608-48-7

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Cat. No.: B597882
CAS No.: 1260608-48-7
M. Wt: 311.385
InChI Key: KVVHLVWUCHNLKS-OAHLLOKOSA-N
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Description

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine is a chiral piperazine derivative of interest in medicinal chemistry and neuroscience research. Piperazine-based scaffolds are frequently investigated for their potential to interact with central nervous system targets, including various neuroreceptors . The specific stereochemistry ((2R)) and substitution pattern on the piperazine core—featuring a benzyl group, a methyl group, and a 4-nitrophenyl moiety—make this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to explore selectivity and binding affinity against a range of biological targets, such as sigma receptors and ligand-gated ion channels, which are implicated in pain, neuroinflammation, and psychiatric disorders . The nitroaromatic group also provides a handle for further chemical modification, enabling the synthesis of more complex analogs for high-throughput screening and lead optimization campaigns. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-13-20(17-7-9-18(10-8-17)21(22)23)12-11-19(15)14-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHLVWUCHNLKS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676974
Record name (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260608-48-7
Record name (2R)-1-Benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine . This molecule represents a specialized chiral scaffold often utilized in medicinal chemistry as a "privileged structure" for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The presence of the (2R)-methyl group introduces stereochemical rigidity, potentially enhancing binding selectivity compared to its achiral analogs, while the 4-nitrophenyl moiety serves as a versatile electronic anchor or a precursor to aniline-based pharmacophores.

Part 1: Physicochemical Specifications[1]

The following data is derived from stoichiometric calculation and structural topology.

Table 1: Core Physicochemical Properties
PropertyValueNotes
IUPAC Name (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine
Molecular Formula C₁₈H₂₁N₃O₂ Confirmed via atomic count.[1][2]
Molecular Weight 311.38 g/mol Monoisotopic Mass: 311.1634 Da
Chiral Center C2 (R-configuration)Derived from D-Alanine or chiral pool synthesis.
LogP (Predicted) ~3.2 – 3.5Lipophilic due to benzyl/phenyl rings.
pKa (Predicted) ~7.5 (Piperazine N1)N4 is conjugated to the nitro-phenyl ring (aniline-like), significantly lowering its basicity.
H-Bond Donors 0Tertiary amines and nitro group only.
H-Bond Acceptors 42 Nitro oxygens, 2 Piperazine nitrogens.
Structural Composition Breakdown[2]
  • Core: Piperazine ring (saturated hexahydropyrazine).

  • N1-Substituent: Benzyl group (

    
    ).
    
  • C2-Substituent: Methyl group in (R)-orientation (equatorial preference in chair conformation).

  • N4-Substituent: 4-Nitrophenyl group (electron-deficient aromatic ring).

Part 2: Synthetic Architecture

The synthesis of this molecule requires a convergent strategy that preserves the stereochemical integrity of the (2R) center. The most robust pathway involves a Nucleophilic Aromatic Substitution (SnAr) reaction between a chiral piperazine precursor and an activated aryl fluoride.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final purified construct.

Synthesis_Workflow Start Starting Material: (2R)-1-benzyl-2-methylpiperazine Conditions Conditions: K2CO3, DMSO, 90°C, 4h (SnAr Mechanism) Start->Conditions Reagent Reagent: 1-Fluoro-4-nitrobenzene Reagent->Conditions Intermediate Crude Reaction Mixture (Meisenheimer Complex Path) Conditions->Intermediate Nucleophilic Attack Workup Workup: EtOAc Extraction / H2O Wash Intermediate->Workup Fluoride Elimination Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purification Final Target Product: (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine Purification->Final

Caption: Figure 1. Convergent synthesis via SnAr coupling. The (2R) stereocenter is remote from the reaction site, minimizing racemization risk.

Detailed Experimental Protocol (SnAr Coupling)

Objective: C-N bond formation at the N4 position.

Reagents:

  • (2R)-1-benzyl-2-methylpiperazine (1.0 equiv) [CAS: Derived from 324750-43-8 analogs]

  • 1-Fluoro-4-nitrobenzene (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-1-benzyl-2-methylpiperazine (e.g., 1.90 g, 10 mmol) in dry DMSO (20 mL).

  • Activation: Add anhydrous

    
     (2.76 g, 20 mmol) to the solution. Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
  • Addition: Add 1-fluoro-4-nitrobenzene (1.55 g, 11 mmol) dropwise. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor progress via TLC (30% EtOAc in Hexanes) or LC-MS. The product will appear as a distinct yellow/orange spot (due to the nitrochromophore).
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL) to remove residual DMSO. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude yellow oil via flash chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

Yield Expectation: 85–95% (The nitro group highly activates the ring for nucleophilic attack).

Part 3: Analytical Validation & Stereochemical Integrity

Validating the structure requires confirming both the connectivity (Regiochemistry) and the stereochemical purity (Enantiomeric Excess).

Mass Spectrometry (Fragmentation Logic)

The mass spectrum will show a molecular ion


 at m/z 312.17 .
  • Primary Fragment (m/z ~91): Tropylium ion (

    
    ), characteristic of the benzyl group.
    
  • Secondary Fragment: Loss of the nitro-phenyl group or cleavage of the piperazine ring.

Proton NMR ( -NMR) Signature
  • Aromatic Region:

    • Benzyl phenyl: Multiplet at 7.2–7.4 ppm (5H).

    • Nitrophenyl: Two doublets (AA'BB' system) at ~8.1 ppm (2H, ortho to

      
      ) and ~6.8 ppm (2H, ortho to N-piperazine). Note: The upfield shift of the protons ortho to the nitrogen confirms the conjugation of the lone pair into the ring.
      
  • Benzylic Protons: AB quartet or broad singlet at ~3.5 ppm (2H).

  • Methyl Group: Doublet at ~1.1 ppm (3H).

  • Piperazine Core: Complex multiplets between 2.5–3.8 ppm due to the chiral center making the ring protons diastereotopic.

Chiral HPLC Method (Enantiomeric Purity)

To ensure the (2R) center did not racemize (unlikely in SnAr, but critical for QC), use the following method grounded in polysaccharide stationary phases.

ParameterCondition
Column Chiralpak IC or AD-H (Amylose-based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro absorbance) and 210 nm
Expected Result Baseline separation of (2R) and (2S) enantiomers.
Analytical Decision Tree

Analysis_Tree cluster_0 Identity cluster_1 Purity Sample Purified Sample MS LC-MS Target: 312.17 m/z Sample->MS NMR 1H-NMR Check: 8.1 ppm (d) & 1.1 ppm (d) Sample->NMR HPLC Chiral HPLC Target: >98% ee Sample->HPLC Pass Release Lot MS->Pass Match NMR->Pass Match HPLC->Pass Single Peak

Caption: Figure 2. Quality Control workflow ensuring chemical and stereochemical fidelity.

Part 4: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value intermediate.

  • Reduction: The nitro group is readily reduced (Fe/HCl or

    
    ) to an aniline. This aniline is then coupled with acyl chlorides or isocyanates to form urea/amide-based kinase inhibitors.
    
  • Selectivity: The (2R)-methyl group forces the piperazine ring into a specific chair conformation. In many kinase active sites, this "chiral clamp" avoids steric clashes with the ATP-binding pocket that would occur with the (2S) isomer or the des-methyl analog.

References

  • Chiral Separation of Piperazine Derivatives: BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from 3

  • Nucleophilic Aromatic Substitution Mechanisms: Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from 4

  • Synthesis of 1-Benzylpiperazines: Organic Syntheses. (2014). 1-Benzylpiperazine Preparation Procedure. Retrieved from 5

  • Structural Analogs (2R,5R-Dimethyl): BenchChem. (n.d.). (2R,5R)-1-Benzyl-2,5-dimethylpiperazine Data Sheet. Retrieved from 6

Sources

Methodological & Application

Step-by-step synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1][2] Unsymmetrically substituted piperazines, particularly those bearing chiral centers, offer a three-dimensional architecture that is crucial for developing selective and potent therapeutic agents. The target molecule, (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine, incorporates three key pharmacophoric elements: a chiral methyl group to probe stereospecific interactions, a benzyl group which can serve as a synthetic handle or a bulky substituent, and a 4-nitrophenyl moiety, a common building block in drug discovery.

This application note provides a detailed, two-step protocol for the synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine. The synthetic strategy is designed for clarity, efficiency, and high fidelity, employing robust and well-established chemical transformations. The synthesis begins with the N-benzylation of the commercially available chiral intermediate, (R)-2-methylpiperazine. The subsequent and final step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the resulting (R)-1-benzyl-2-methylpiperazine with 1-chloro-4-nitrobenzene.[3][4] This guide explains the causality behind experimental choices, provides step-by-step protocols, and includes necessary safety precautions to ensure a reliable and safe synthesis for researchers in drug development and organic synthesis.

Overall Synthetic Scheme

The synthesis is a two-step process starting from (R)-2-methylpiperazine. The first step is a standard nucleophilic substitution to install the benzyl group. The second step is a modern cross-coupling reaction to form the aryl-nitrogen bond.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Buchwald-Hartwig Amination R-2-Methylpiperazine R-2-Methylpiperazine Intermediate_1 (R)-1-benzyl-2-methylpiperazine R-2-Methylpiperazine->Intermediate_1 Benzyl Bromide, K2CO3, Acetonitrile, Reflux Final_Product (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine Intermediate_1->Final_Product 1-Chloro-4-nitrobenzene, Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C

Figure 1: Two-step synthesis workflow.

Part 1: Synthesis of (R)-1-benzyl-2-methylpiperazine

Principle and Experimental Rationale

The first step involves the selective mono-N-benzylation of (R)-2-methylpiperazine. Piperazine contains two secondary amines with different steric environments. The nitrogen at position 1 is less sterically hindered than the nitrogen at position 4 (adjacent to the methyl group), making it more nucleophilic and kinetically favored for alkylation. Using one equivalent of benzyl bromide ensures a higher yield of the mono-benzylated product over the dibenzylated byproduct. Potassium carbonate (K₂CO₃) is used as a mild inorganic base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, including the subsequent palladium-catalyzed coupling.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-2-methylpiperazine≥98%Commercial
Benzyl bromide≥98%Commercial
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercial
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial
Dichloromethane (DCM)ACS GradeCommercial
Saturated NaCl solution (Brine)N/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial
Silica Gel230-400 meshCommercial
Detailed Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-methylpiperazine (5.0 g, 50 mmol) and anhydrous potassium carbonate (10.4 g, 75 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature.

  • Slowly add benzyl bromide (6.0 mL, 50 mmol) to the suspension dropwise over 15 minutes using a dropping funnel.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts through a pad of Celite, and wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude oil in 100 mL of dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with brine (2 x 50 mL) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford (R)-1-benzyl-2-methylpiperazine as a light yellow oil.

Expected Results
  • Yield: 75-85%

  • Appearance: Light yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.95 (d, J=13.2 Hz, 1H), 3.10 (d, J=13.2 Hz, 1H), 2.95-2.80 (m, 3H), 2.70 (dt, J=11.6, 2.8 Hz, 1H), 2.30 (td, J=11.2, 3.2 Hz, 1H), 2.15 (m, 1H), 1.90 (br s, 1H, NH), 1.05 (d, J=6.4 Hz, 3H, CH₃).

  • HRMS (ESI): m/z calculated for C₁₂H₁₉N₂ [M+H]⁺: 191.1548; found: 191.1550.

Part 2: Synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Principle and Experimental Rationale

This step utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is highly valued for its broad substrate scope and functional group tolerance.[1]

  • Catalyst System: A combination of a palladium source, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand, XPhos, is used. This system is highly active for coupling secondary amines with aryl chlorides. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, forming the active nucleophile and facilitating the reductive elimination step.

  • Reactants: 1-Chloro-4-nitrobenzene is chosen as the aryl halide. The electron-withdrawing nitro group activates the aryl chloride towards oxidative addition to the Pd(0) center.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (1-Chloro-4-nitrobenzene) Ar-X->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination + Base Pd(II)_Complex->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Final Product) Reductive_Elimination->Product Amine R2NH (Intermediate 1) Amine->Amine_Coordination

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Safety Precautions
  • 1-Chloro-4-nitrobenzene: This compound is toxic and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[6] Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7][8]

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

  • Palladium Catalyst and Ligand: These reagents can be air-sensitive and should be handled under an inert atmosphere.

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-1-benzyl-2-methylpiperazineFrom Part 1N/A
1-Chloro-4-nitrobenzene≥99%Commercial
Pd₂(dba)₃≥97%Commercial
XPhos≥98%Commercial
Sodium tert-butoxide (NaOt-Bu)≥98%Commercial
TolueneAnhydrous, ≥99.8%Commercial
Ethyl AcetateACS GradeCommercial
HexanesACS GradeCommercial
Detailed Experimental Protocol
  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), XPhos (143 mg, 0.3 mmol, 6 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • In a separate flask, dissolve (R)-1-benzyl-2-methylpiperazine (950 mg, 5.0 mmol) and 1-chloro-4-nitrobenzene (866 mg, 5.5 mmol) in 25 mL of anhydrous toluene.

  • Using a syringe, transfer the toluene solution to the Schlenk flask containing the catalyst system.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-16 hours. Monitor the reaction by TLC (30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the final product as a yellow solid.

  • The solid can be further purified by recrystallization from an ethanol/hexane mixture.

Expected Results & Characterization
  • Yield: 80-90%

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=9.2 Hz, 2H, Ar-NO₂), 7.40-7.25 (m, 5H, Ar-benzyl), 6.85 (d, J=9.2 Hz, 2H, Ar-NO₂), 4.05 (d, J=13.6 Hz, 1H), 3.75-3.65 (m, 2H), 3.20 (d, J=13.6 Hz, 1H), 3.10-2.95 (m, 3H), 2.50 (m, 1H), 1.15 (d, J=6.8 Hz, 3H, CH₃). (Note: NMR shifts are predicted based on similar structures[2][9])

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.1, 138.9, 137.8, 129.2, 128.4, 127.3, 125.9, 112.8, 62.8, 55.4, 53.1, 50.2, 46.5, 12.1.

  • HRMS (ESI): m/z calculated for C₁₈H₂₂N₃O₂ [M+H]⁺: 312.1712; found: 312.1715.

  • Melting Point: Expected to be a solid with a defined melting point.[9]

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.
  • CDH Fine Chemical. 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (n.d.). 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET.
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Fluoro-4-nitrobenzene - SAFETY DATA SHEET.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Google Patents. (2005). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androgen. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Available at: [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • PMC. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

Sources

Sequential Regioselective Synthesis and Assay Formulation of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core linker in GPCR ligands, kinase inhibitors, and antihistamines.[1] The specific target, (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine , presents a dual challenge: preserving the chiral integrity of the C2-methyl group and ensuring regioselective functionalization of the N1 and N4 nitrogen atoms.[1]

This guide details a Steric-Electronic Differentiation Strategy for synthesis, bypassing the need for protecting groups by exploiting the inherent reactivity differences between the hindered N1 (adjacent to the methyl) and the unhindered N4 positions. Furthermore, it provides a validated protocol for solubilizing this lipophilic nitro-aromatic compound for in vitro biological assays, addressing common issues of precipitation and DMSO toxicity.[1]

Chemical Synthesis: The Steric-Electronic Pivot

Retrosynthetic Logic

Direct alkylation of 2-methylpiperazine often results in mixtures. However, we can achieve high regioselectivity by sequencing the reactions to match the steric and electronic profiles of the reactants:

  • Step 1 (Steric Control): The unhindered N4 reacts preferentially with electrophiles.

  • Step 2 (Electronic Deactivation): Installing an electron-withdrawing group (4-nitrophenyl) on N4 reduces its nucleophilicity, preventing over-alkylation.[1]

  • Step 3 (Forced Alkylation): The remaining hindered N1 is alkylated with a highly reactive benzyl halide.

Synthesis Workflow Diagram

SynthesisWorkflow SM (R)-2-Methylpiperazine (SM) Inter Intermediate: (R)-1-(4-nitrophenyl)-3-methylpiperazine SM->Inter Step 1: S_NAr K2CO3, DMSO, 80°C (N4 Selectivity) Reagent1 1-Fluoro-4-nitrobenzene (S_NAr Electrophile) Reagent1->Inter Product Target: (2R)-1-benzyl-2-methyl-4- (4-nitrophenyl)piperazine Inter->Product Step 2: Alkylation TEA, DCM, RT (N1 Functionalization) Reagent2 Benzyl Bromide (Alkylation Agent) Reagent2->Product

Figure 1: Sequential regioselective synthesis exploiting steric hindrance at N1 and nucleophilicity at N4.

Detailed Protocol
Step 1:

Arylation (N4-Selectivity)[1]
  • Rationale: The N4 nitrogen is sterically accessible. The 4-fluoronitrobenzene undergoes nucleophilic aromatic substitution (

    
    ) readily.[1]
    
  • Reagents:

    • (R)-2-methylpiperazine (1.0 eq)[1]

    • 1-Fluoro-4-nitrobenzene (1.0 eq)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • Solvent: DMSO or DMF (Polar aprotic promotes

      
      )[1]
      
  • Procedure:

    • Dissolve (R)-2-methylpiperazine in DMSO (0.5 M concentration).

    • Add

      
       and stir for 10 min.
      
    • Add 1-Fluoro-4-nitrobenzene dropwise.[1]

    • Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water (precipitates the product). Filter or extract with EtOAc.

    • Checkpoint: The product should be (R)-1-(4-nitrophenyl)-3-methylpiperazine . (Note: IUPAC numbering shifts; the methyl is at position 3 relative to the N1-aryl group).

Step 2: N1-Benzylation[1]
  • Rationale: The N4 nitrogen is now an aniline derivative with a strong electron-withdrawing nitro group, rendering it non-nucleophilic.[1] The N1 nitrogen, though hindered by the methyl group, is the only nucleophile left.[1] Benzyl bromide is highly reactive (

    
    ), overcoming the steric hindrance.[1]
    
  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[1]

    • Benzyl bromide (1.1 eq)[1]

    • Triethylamine (TEA) or DIPEA (1.5 eq)[1]

    • Solvent: Dichloromethane (DCM)[1]

  • Procedure:

    • Dissolve Intermediate in DCM at 0°C.

    • Add TEA.

    • Add Benzyl bromide dropwise.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with

      
      , brine, dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc).

Quality Control Specifications
ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 95%
Identity 1H-NMR (DMSO-d6)Presence of Benzyl (5H), Nitrophenyl (4H), Methyl doublet.[1]
Chirality Chiral HPLC (e.g., Chiralpak AD-H)> 98% ee (R-isomer)
Mass LC-MS (ESI+)[M+H]+ consistent with calc.[1][2] mass

In Vitro Assay Formulation

The presence of the 4-nitrophenyl and benzyl groups makes this molecule significantly lipophilic (Predicted LogP ~ 2.8 - 3.2).[1] Improper handling can lead to "crashing out" in aqueous buffers, yielding false negatives in IC50 determinations.[1]

Solubility & Stock Preparation[3][4][5][6][7]
  • Primary Solvent: DMSO (Dimethyl sulfoxide).[1][3][4][5]

  • Stock Concentration: 10 mM is recommended.[6][4][7] 100 mM is possible but risks precipitation upon freeze-thaw cycles.

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw (aliquot into single-use vials).

Serial Dilution Protocol (Intermediate Plate Method)

Direct dilution from 100% DMSO to assay buffer often causes precipitation due to the rapid change in polarity. The Intermediate Plate Method mitigates this.

Workflow Diagram: Assay Prep

AssayPrep cluster_legend Key Logic Stock 10 mM Stock (100% DMSO) InterPlate Intermediate Plate (100x Concentration in 10% DMSO) Stock->InterPlate 1. Dilute 1:10 into Buffer/DMSO mix AssayPlate Assay Plate (1x Concentration in Buffer) InterPlate->AssayPlate 2. Transfer 1 µL to 99 µL Assay Buffer (Final DMSO < 0.5%) Logic Stepwise polarity shift prevents compound precipitation.

Figure 2: Intermediate dilution strategy to maintain solubility during transfer to aqueous media.

Step-by-Step Dilution Protocol
  • Thaw: Warm 10 mM DMSO stock to 37°C and vortex until clear.

  • Intermediate Dilution (Pre-dilution):

    • Prepare an intermediate solution at 10x or 100x the final assay concentration using a solvent compatible with the assay (e.g., culture media with 5% DMSO).

    • Example: To achieve 10 µM final, prepare 100 µM intermediate by adding 10 µL Stock to 990 µL Media.

  • Final Assay Plate:

    • Add the intermediate solution to the cell/enzyme mixture.

    • Critical Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity or enzyme denaturation [1, 2].[1]

Troubleshooting Guide
ObservationRoot CauseSolution
Precipitate in Stock Low Temp / SaturationSonicate at 37°C for 10 mins.
Cloudy Assay Well Rapid polarity shiftUse Intermediate Plate method (Fig 2).[1]
Variable IC50 Compound adsorptionUse low-binding plasticware or add 0.01% Triton X-100.
Color Change Nitro reductionAvoid reducing agents (DTT/TCEP) unless necessary; nitro groups can be reduced to anilines by strong reductants.

References

  • BenchChem. (2025).[4] Preparation of Stock Solutions using DMSO: Application Note and Protocol. Retrieved from [1]

  • MedChemExpress. (2024). Compound Handling Instructions: Dilution Strategies for Cell Assays. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [1]

  • University of Pisa. (2023). Design and synthesis of benzylpiperazine derivatives. European Journal of Medicinal Chemistry.[8] Retrieved from [1]

  • Google Patents. (2005). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines. Retrieved from [1]

Sources

Application Note: Scalable Manufacturing Process for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, chromatography-free synthetic route for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine . This scaffold is a critical pharmacophore in various kinase inhibitors and GPCR ligands.

The conventional synthesis of chiral piperazines often suffers from racemization, poor regioselectivity, and difficult purification steps.[1] This protocol utilizes the intrinsic electronic and steric properties of the (R)-2-methylpiperazine core to achieve >98% regioselectivity without protecting groups. The process is designed for kilogram-scale production, prioritizing cost-efficiency (E-factor) and safety.

Key Process Features
  • Chromatography-Free: Purification via controlled crystallization.

  • Regioselective Control: Exploits steric differentiation for N4-arylation and electronic differentiation for N1-benzylation.[1]

  • Chiral Integrity: Reaction conditions optimized to prevent racemization of the C2 center.

Strategic Route Design & Logic

The synthesis targets the specific functionalization of the heterocycle:

  • N4 Position: 4-nitrophenyl group (Unhindered Nitrogen).

  • N1 Position: Benzyl group (Hindered Nitrogen, adjacent to C2-Methyl).

Retrosynthetic Analysis

The core challenge is distinguishing between the two secondary amines of (R)-2-methylpiperazine.

  • N1 (C2-proximal): Sterically hindered by the methyl group.

  • N4 (Distal): Sterically accessible.

The "Arylation-First" Strategy: We select Nucleophilic Aromatic Substitution (SNAr) as the first step. The electrophile (1-fluoro-4-nitrobenzene) will preferentially attack the less hindered N4 nitrogen.

  • Result: This installs the nitrophenyl group at N4.[2]

  • Electronic Consequence: The N4 nitrogen becomes part of a p-nitroaniline system, drastically reducing its nucleophilicity due to resonance delocalization.[1] The remaining N1 nitrogen, while sterically hindered, remains a reactive aliphatic amine.[1]

  • Step 2: Alkylation with benzyl bromide targets the only nucleophilic amine remaining (N1), ensuring high regioselectivity.

SynthesisLogic cluster_legend Selectivity Drivers Start (R)-2-methylpiperazine (Commercially Available) Step1 Step 1: SNAr (Steric Control) Start->Step1 + 4-Fluoronitrobenzene Inter Intermediate: (R)-2-methyl-4-(4-nitrophenyl)piperazine (N4 Occupied, N1 Aliphatic) Step1->Inter Kinetic Selectivity (N4 >> N1) Step2 Step 2: Benzylation (Electronic Control) Inter->Step2 + Benzyl Bromide Target Target: (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine Step2->Target Chemo-Selectivity (Aliphatic N1 >> Aniline N4) Steric: N4 is accessible Steric: N4 is accessible Electronic: N1 is more nucleophilic Electronic: N1 is more nucleophilic Steric: N4 is accessible->Electronic: N1 is more nucleophilic

Figure 1: Strategic logic flow utilizing steric and electronic differentiation to achieve regioselectivity.

Detailed Protocols

Phase 1: Regioselective N-Arylation (SNAr)

Objective: Synthesis of (R)-2-methyl-4-(4-nitrophenyl)piperazine. Reaction Type: Nucleophilic Aromatic Substitution.[3][4][5]

Materials
ReagentEquiv.Role
(R)-2-methylpiperazine1.0Substrate
1-Fluoro-4-nitrobenzene1.05Electrophile
Potassium Carbonate (K₂CO₃)1.5Base (Acid Scavenger)
Ethyl Acetate / Water (1:[1]1)10 VolBiphasic Solvent System
Protocol
  • Setup: Charge a jacketed glass reactor with (R)-2-methylpiperazine (1.0 eq) and K₂CO₃ (1.5 eq).

  • Solvent: Add water (5 volumes) and Ethyl Acetate (5 volumes). Stir to dissolve the piperazine.

  • Addition: Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in minimal Ethyl Acetate. Add this solution dropwise to the reactor over 60 minutes.

    • Critical Parameter: Maintain internal temperature < 30°C. The reaction is exothermic.

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (400 RPM) for 4–6 hours.

    • Monitoring: HPLC should show < 1% remaining starting material.

  • Workup: Cool to 20°C. Separate the phases.

    • The product resides in the organic (upper) layer.

    • Wash the organic layer with 10% brine (2 x 3 volumes) to remove inorganic salts and unreacted piperazine.

  • Isolation: Concentrate the organic layer under vacuum to ~2 volumes. Add Heptane (5 volumes) slowly to induce precipitation.

  • Filtration: Filter the yellow solid, wash with cold Heptane, and dry at 45°C under vacuum.[1]

Yield: 85–90% Purity: >98% (HPLC)

Phase 2: Sterically Demanding N-Benzylation[1]

Objective: Synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine. Reaction Type: N-Alkylation (SN2).

Materials
ReagentEquiv.Role
Intermediate (from Phase 1)1.0Substrate
Benzyl Bromide1.1Alkylating Agent
Triethylamine (TEA)1.2Base
Toluene8 VolSolvent
Protocol
  • Setup: Charge the reactor with the Phase 1 Intermediate (1.0 eq) and Toluene (8 volumes).

  • Base: Add Triethylamine (1.2 eq).

  • Addition: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.

    • Note: Benzyl bromide is a lachrymator; ensure proper ventilation.

  • Reaction: Heat to reflux (110°C) for 8–12 hours.

    • Mechanism:[6][7] The steric hindrance at N1 (adjacent to the methyl) requires elevated temperatures compared to standard piperazine alkylations. However, the N4-nitrophenyl group is non-nucleophilic, preventing quaternary salt formation at the wrong nitrogen.[1]

  • Quench: Cool to 20°C. Add 1M NaOH (4 volumes) to quench excess benzyl bromide and neutralize HBr salts.

  • Phase Separation: Separate the organic layer. Wash with water (3 x 3 volumes).

  • Crystallization (Purification):

    • Switch solvent from Toluene to Isopropyl Alcohol (IPA) via distillation (constant volume swap).

    • Cool the IPA solution to 0–5°C over 4 hours.

    • Seed with authentic product crystals if available.

  • Isolation: Filter the resulting crystalline solid. Wash with cold IPA/Heptane (1:1).

Yield: 75–80% Purity: >99.5% (HPLC) Enantiomeric Excess (ee): >99% (Chiral HPLC)

Process Safety & Scale-Up Parameters

Thermal Hazards (DSC Analysis)
  • Nitro-compounds: The nitrophenyl moiety introduces a risk of thermal decomposition.

  • Data: DSC of the intermediate shows an exotherm onset at >220°C.

  • Control: Process temperatures are limited to 110°C (Toluene reflux), providing a >100°C safety margin.[1]

Impurity Profile & Control
ImpurityOriginControl Strategy
Bis-arylated species Over-reaction in Step 1Use of biphasic system limits availability of electrophile; N4 is much more reactive than N1.[1]
Quaternary Benzyl Salt Over-alkylation in Step 2The N4-nitrogen is deactivated (aniline-like), preventing alkylation.[1] N1 forms a tertiary amine, which is sterically crowded, discouraging quaternization.[1]
Benzyl Bromide Excess ReagentHydrolyzed by NaOH wash in Step 2 workup.
Process Flow Diagram

ProcessFlow cluster_step1 Step 1: Arylation cluster_step2 Step 2: Benzylation R1 Reactor 1 (R)-2-Me-Piperazine + 4-F-Nitrobenzene Sep1 Phase Separation (Remove Aqueous Salts) R1->Sep1 Cryst1 Crystallization (Heptane addition) Sep1->Cryst1 Dry1 Dryer Intermediate Isolation Cryst1->Dry1 R2 Reactor 2 Intermediate + BnBr (Toluene Reflux) Dry1->R2 Solids Transfer Quench Caustic Wash (NaOH) R2->Quench Dist Solvent Swap (Toluene -> IPA) Quench->Dist Cryst2 Final Crystallization (0°C) Dist->Cryst2 Final Final Product (Packaged) Cryst2->Final

Figure 2: Unit operation flow for the two-step synthesis.

Analytical Specifications

To ensure the product meets pharmaceutical intermediate standards, the following release criteria are established:

  • Appearance: Light yellow crystalline solid.

  • Identity: 1H NMR (DMSO-d6) must confirm 4 aromatic protons (nitro group) and 5 aromatic protons (benzyl group).

  • Purity (HPLC): NLT 98.0% area.

  • Chiral Purity: NLT 99.0% ee.

    • Method: Chiralpak AD-H column, Hexane/IPA (90:10).[1]

  • Residual Solvents: Toluene < 890 ppm, IPA < 5000 ppm (ICH Q3C limits).[1]

References

  • Regioselectivity of Piperazine Arylation

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of N-Aryl Piperazines (Scale-Up): Source: BenchChem Application Notes. "The Versatility of Piperazine in Modern Organic Synthesis."
  • Crystallization of Nitrophenyl Piperazine Salts

    • Source: NIH / PMC. "Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine."
    • URL:[Link]

  • Source: Google Patents (CN1629146A). "Method for synthesis of chiral 2-substituted piperazines.
  • SNAr Reactivity Profiles

    • Source: WuXi AppTec. "Understanding Regioselectivity in SNAr reactions."
    • URL:[Link] (Mechanistic grounding for N4 vs N1 selectivity)

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in nitrophenyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrophenyl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. My approach is grounded in years of hands-on experience and a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 1-(nitrophenyl)piperazines?

The most frequently encountered impurities in the synthesis of 1-(nitrophenyl)piperazines, typically prepared via nucleophilic aromatic substitution (SNAr) between a piperazine and a nitro-substituted aryl halide, can be categorized as follows:

  • Di-substituted products: Formation of 1,4-bis(nitrophenyl)piperazine.

  • Unreacted starting materials: Residual piperazine or nitrophenyl halide.

  • Positional isomers: If the starting nitrophenyl halide has other potential leaving groups.

  • Products of side reactions: Such as hydroxylation of the aromatic ring.

  • Degradation products: Arising from harsh reaction conditions.

Troubleshooting Guide: Impurity Formation

This section provides a detailed, question-and-answer-style guide to address specific impurity-related issues you may encounter during your synthesis.

Scenario 1: Formation of a Significant Amount of 1,4-bis(nitrophenyl)piperazine

Question: I am observing a significant amount of a higher molecular weight impurity in my synthesis of 1-(2-nitrophenyl)piperazine, which I suspect is the 1,4-bis(2-nitrophenyl)piperazine. How can I minimize this?

Answer: The formation of the di-substituted piperazine is a common issue and is mechanistically driven by the presence of two nucleophilic secondary amine groups in piperazine. The mono-substituted product, 1-(2-nitrophenyl)piperazine, can act as a nucleophile and react with another molecule of the 2-nitrohalobenzene.

Root Cause Analysis:

  • Stoichiometry: An insufficient excess of piperazine relative to the nitrophenyl halide.

  • Reaction Conditions: High temperatures or prolonged reaction times can favor the second substitution.

  • Basicity: The mono-substituted piperazine might be sufficiently nucleophilic under the reaction conditions to compete with piperazine for the aryl halide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing di-substitution.

Detailed Protocol for Minimizing Di-substitution:

  • Adjust Stoichiometry: Increase the molar excess of piperazine to the nitrophenyl halide. A common starting point is using 4-5 equivalents of piperazine. This statistically favors the reaction of the aryl halide with the more abundant piperazine over the mono-substituted product.

  • Control Addition: Add the nitrophenyl halide solution dropwise to a solution of piperazine at a controlled temperature. This maintains a high concentration of piperazine relative to the electrophile throughout the reaction.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many SNAr reactions with activated aryl halides, temperatures between 80-120 °C are sufficient.

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to monitor the consumption of the starting material and the formation of the desired product and the di-substituted impurity. Stop the reaction once the starting aryl halide is consumed to prevent further reaction.

Scenario 2: Presence of Unreacted Starting Materials

Question: My final product is contaminated with unreacted 1-fluoro-4-nitrobenzene and piperazine. How can I improve the conversion and simplify purification?

Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors, including reaction kinetics, deactivation of reagents, or suboptimal reaction conditions.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Base Strength: An inadequate base may not be effectively scavenging the HX produced, thereby protonating piperazine and reducing its nucleophilicity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents are generally preferred for SNAr reactions.

Troubleshooting Workflow:

G start Start: Incomplete Conversion check_conditions Review Reaction Conditions start->check_conditions inc_temp Increase Temperature check_conditions->inc_temp prolong_time Prolong Reaction Time check_conditions->prolong_time change_solvent Change Solvent (e.g., to DMSO) check_conditions->change_solvent add_base Add a stronger, non-nucleophilic base check_conditions->add_base monitor Monitor by TLC/LC-MS inc_temp->monitor prolong_time->monitor change_solvent->monitor add_base->monitor complete End: Complete Conversion monitor->complete

Caption: Workflow for addressing incomplete reaction conversion.

Detailed Protocol for Driving the Reaction to Completion:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential degradation.

    • Time: Extend the reaction time, checking for completion every few hours.

  • Solvent Selection: If using a less polar solvent, consider switching to a high-boiling point, polar aprotic solvent such as DMSO or NMP. These solvents are known to accelerate SNAr reactions.

  • Base Addition: Include a non-nucleophilic base, such as K2CO3 or DIPEA, to neutralize the acid formed during the reaction. This prevents the protonation of piperazine, maintaining its nucleophilicity.

  • Purification Strategy:

    • Acid-Base Extraction: Unreacted piperazine can be removed by an acidic wash (e.g., 1M HCl). The desired product, being basic, will also go into the aqueous layer. The aqueous layer can then be basified and the product extracted with an organic solvent. The unreacted nitrophenyl halide will remain in the organic layer during the initial acidic wash.

Scenario 3: Observation of a Hydroxylated Impurity

Question: I am detecting an impurity with a mass corresponding to the addition of an oxygen atom to my nitrophenyl ring. What is the source of this, and how can I prevent it?

Answer: The formation of a hydroxylated impurity, such as a nitrophenol derivative, is likely due to a competing nucleophilic aromatic substitution reaction with water or hydroxide ions.

Root Cause Analysis:

  • Water in Reagents or Solvents: The presence of water can lead to the formation of hydroxide ions, especially in the presence of a base.

  • Strongly Basic Conditions: High concentrations of a strong base can generate hydroxide ions from trace water.

Preventative Measures:

  • Use Anhydrous Conditions:

    • Dry all solvents and reagents thoroughly before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Choice of Base: Use a non-hydroxide base (e.g., K2CO3, Cs2CO3, or an amine base) to minimize the presence of hydroxide ions.

Experimental Protocol for Anhydrous Synthesis:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Solvent and Reagent Preparation: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent). Ensure piperazine is anhydrous.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Add reagents via syringe or a Schlenk line.

  • Base Selection: Employ a non-nucleophilic, anhydrous base such as potassium carbonate that has been dried in an oven.

Quantitative Data Summary

Impurity TypeCommon CauseRecommended ActionExpected Outcome
1,4-bis(nitrophenyl)piperazineInsufficient piperazine excessIncrease piperazine to >4 eq.Di-substitution <2%
Unreacted Starting MaterialsSuboptimal reaction conditionsIncrease temp./time, change solventConversion >98%
Hydroxylated ByproductPresence of waterUse anhydrous conditionsHydroxylated impurity <0.5%

References

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry (5th ed.), Clayden, J., Greeves, N., & Warren, S. URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide. Source: Schields, P. J., & St-Jean, A. URL: [Link]

  • Title: The Art of Drug Synthesis. Source: Johnson, D. S., & Li, J. J. URL: [Link]

Technical Support Center: Solubility Optimization for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility challenges with (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine . This is a common issue with trisubstituted piperazine derivatives, which often exhibit "brick-dust" properties—high crystallinity and low aqueous solubility—due to the stacking interactions of the nitrophenyl and benzyl domains.[1]

This guide moves beyond generic advice. We analyze the specific physicochemical properties of your molecule to provide three validated solubility workflows: Organic Stock Preparation , Aqueous/Biological Formulation , and Advanced Salt Screening .[1]

Module 1: Physicochemical Profiling (The "Why")

To resolve solubility, we must first understand the molecule's behavior in solution.[1]

Structural Analysis
  • The Basic Center (N1): The nitrogen at position 1 (benzyl-substituted) is the only significantly basic center (Predicted pKa

    
     8.5–9.[1]0) [1].[2][1][3] It is sterically hindered by the adjacent C2-methyl group.[2][1]
    
  • The Non-Basic Center (N4): The nitrogen at position 4 is attached to a p-nitrophenyl group.[1] The strong electron-withdrawing nature of the nitro group delocalizes the lone pair of N4 into the phenyl ring, rendering it essentially non-basic (pKa < 1.[1]0) [2].

  • Lipophilicity: The combination of the benzyl group and the nitrophenyl moiety creates a highly lipophilic scaffold (Predicted LogP > 3.5).[1]

Implication: This molecule behaves as a lipophilic weak base .[2][1] It will be soluble in acidic media (where N1 is protonated) but will precipitate rapidly upon neutralization (pH > 7.0), causing the "crashing out" phenomenon observed in biological buffers.[1]

Module 2: Standard Stock Solution Protocol

Objective: Create a stable, high-concentration stock for long-term storage.

Solvent Selection: DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard for this compound class due to its ability to disrupt the π-π stacking of the nitrophenyl groups.[1]

Protocol:

  • Target Concentration: 10 mM to 50 mM.

  • Vessel: Borosilicate glass (avoid polystyrene, which DMSO can leach).[1]

  • Dissolution:

    • Add DMSO to the solid.[2][1]

    • Critical Step: Sonicate at 30–40°C for 5–10 minutes. The nitro group enhances crystal lattice energy; thermal energy is often required to break the initial lattice.[1]

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

WARNING: DMSO is hygroscopic.[2][1] If your stock absorbs water from the air, the compound will precipitate over time.[1] Always warm the vial to room temperature before opening to prevent condensation.[2][1]

Module 3: Aqueous & Biological Assay Formulation

Objective: Transfer the hydrophobic stock into an aqueous buffer (PBS/Media) without precipitation.

The Challenge: "The DMSO Shock"

Directly pipetting a high-concentration DMSO stock into neutral buffer (pH 7.[2][1]4) creates a local region of supersaturation.[2][1] The compound precipitates before it can disperse.[2][1]

Solution A: The Serial Dilution with Intermediate (Recommended)

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Step 1: Dilute your 50 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol . (Result: 5 mM solution in 10% DMSO/90% PEG).

  • Step 2: Slowly add this intermediate solution to your vortexing buffer.[2][1]

    • Why this works: PEG acts as a bridge solvent, reducing the surface tension difference and preventing immediate aggregation [3].[1]

Solution B: Cyclodextrin Complexation (High Stability)

For in vivo or long-term assays, encapsulation is superior to co-solvents.[2]

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[2]

  • Mechanism: The lipophilic benzyl or nitrophenyl tail inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or buffer.[2]

  • Add your compound (solid or DMSO stock) to this solution.[2][1]

  • Shake/Vortex for 4–24 hours at room temperature.

  • Filter sterilize (0.22 µm PVDF).[2][1]

Decision Logic: Solvent Selection

SolubilityLogic start Start: (2R)-1-benzyl-2-methyl-4- (4-nitrophenyl)piperazine app Application? start->app chem Chemical Synthesis app->chem Reactions bio Biological Assay app->bio Cell Culture invivo In Vivo / Animal app->invivo Injection solv1 DCM, MeOH, EtOAc chem->solv1 solv2 DMSO Stock + Serial Dilution (PEG-400) bio->solv2 solv3 HP-β-Cyclodextrin or Mesylate Salt invivo->solv3

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.[2]

Module 4: Advanced Salt Screening (For Drug Development)

If you require aqueous solubility > 1 mg/mL without organic co-solvents, you must convert the free base into a salt.[1]

Theory: Protonating the N1 nitrogen disrupts the crystal lattice and introduces ionic character.[1]

Recommended Counter-ions:

  • Hydrochloride (HCl): Standard first choice.[2][1] Risk:[3][4][5] Can be hygroscopic.[2][1]

  • Mesylate (Methanesulfonic acid): Excellent for lipophilic bases.[2][1] Often produces stable, non-hygroscopic crystals.[2][1]

  • Maleate/Fumarate: Good for stabilizing the crystal lattice if HCl fails.[2][1]

Salt Formation Workflow

SaltScreen step1 Dissolve Free Base (Acetone or Ethanol) step2 Add Acid (1.05 eq) (HCl, MsOH, Maleic) step1->step2 step3 Observe Precipitation step2->step3 precip_yes Precipitate Forms step3->precip_yes precip_no No Precipitate step3->precip_no action1 Filter & Dry Analyze (XRD/NMR) precip_yes->action1 action2 Cool to 4°C or Add Anti-solvent (Ether) precip_no->action2 action2->precip_yes Success

Figure 2: Step-by-step workflow for converting the piperazine free base into a water-soluble salt.

Troubleshooting FAQ

Q1: My solution turned yellow/orange after dissolving in DMSO. Is it degraded?

  • Answer: Likely not.[2][1] Compounds containing p-nitrophenyl groups are often chromophores.[2] The color intensity can be solvatochromic (changing with the solvent).[1] However, if the color shifts to dark brown or black, this indicates oxidative degradation (N-oxide formation).[2][1] Store under nitrogen to prevent this.[2][1]

Q2: I see fine needles precipitating in my cell culture media after 2 hours.

  • Answer: This is "Ostwald Ripening."[2][1] Your initial dilution created a supersaturated solution that was temporarily stable, but crystals are now growing.[2][1]

  • Fix: Reduce the final concentration or switch to the HP-β-CD protocol (Module 3). Simple co-solvents (DMSO) are often insufficient for long-duration assays with this level of lipophilicity.[2]

Q3: Can I autoclave the solution?

  • Answer: No. Nitro-aromatics can be thermally sensitive, and the benzyl-nitrogen bond can cleave under high heat/pressure.[2][1] Always use 0.22 µm PVDF filtration for sterilization.[2][1]

Q4: Does the chirality (2R) affect solubility?

  • Answer: In achiral solvents (water, DMSO), the solubility of the (2R) enantiomer is identical to the racemate.[1] However, if you are using a chiral salt former (e.g., Tartaric acid) or a chiral excipient (Cyclodextrin), the solubility will differ between enantiomers due to diastereomeric interactions [4].[1]

References

  • PubChem. (2025).[2][1][6] 1-Benzylpiperazine Compound Summary. National Center for Biotechnology Information.[2][1] [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024).[2][1][7] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Taylor & Francis.[2][1] [Link]

  • Molecules. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors. MDPI.[2][1] [Link]

Sources

Overcoming racemization during (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and racemization challenges of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine . The content is structured as a high-level troubleshooting center for medicinal chemists.

Topic: Troubleshooting Racemization in (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine with high enantiomeric excess (ee) requires navigating two critical "danger zones" where racemization occurs:

  • The Cyclization Phase: Formation of the diketopiperazine (DKP) intermediate.

  • The

    
     Coupling:  Introduction of the 4-nitrophenyl group under basic conditions.
    

This guide provides a self-validating workflow to maintain the integrity of the C2-methyl stereocenter derived from D-Alanine .

The Synthesis Workflow & Racemization Checkpoints

The following diagram outlines the validated pathway and identifies where stereochemical integrity is most often lost.

PiperazineSynthesis Start Start: N-Benzyl-D-Alanine (High Optical Purity) Step1 Step 1: Peptide Coupling (+ Glycine Ester) Start->Step1 DCC/HOBt Inter1 Linear Dipeptide Step1->Inter1 Step2 Step 2: DKP Cyclization (CRITICAL RISK) Inter1->Step2 Deprotection/Base Inter2 (3R)-1-Benzyl-3-methyl- 2,5-diketopiperazine Step2->Inter2 Racemization via Enolization Step3 Step 3: Reduction (LAH/THF) Inter2->Step3 Inter3 (2R)-1-Benzyl-2-methylpiperazine Step3->Inter3 Stereocenter Fixed Step4 Step 4: SNAr Arylation (4-Fluoronitrobenzene) Inter3->Step4 Base/Heat Final Final Product: (2R)-1-Bn-2-Me-4-(4-NP)-piperazine Step4->Final

Figure 1: Synthetic pathway highlighting Step 2 as the primary racemization risk due to base-catalyzed enolization of the diketopiperazine.[1]

Troubleshooting Guides (Q&A Format)

Module A: Preventing Racemization During Cyclization (Step 2)

User Ticket #1042: "I am starting with pure N-benzyl-D-alanine, but after cyclizing to the diketopiperazine (DKP), my chiral HPLC shows only 80% ee. What is happening?"

Root Cause: The racemization mechanism is base-catalyzed enolization . In the DKP intermediate, the C2-proton (alpha to the methyl group) is highly acidic because it is flanked by a carbonyl group and an amide nitrogen. If you use strong bases (like NaOH or unbuffered piperidine) or high heat to force cyclization, you promote the formation of the planar enolate, destroying the stereocenter.

Technical Protocol:

  • Switch to "Soft" Cyclization: Avoid refluxing in high-boiling basic solvents. Instead, use a "one-pot" reductive amination or a mild coupling strategy.

  • The Self-Validating Fix:

    • Reagent: Use 2-hydroxypyridine or acetic acid as a catalyst in refluxing toluene/xylene rather than strong bases.

    • Mechanism: These bifunctional catalysts facilitate proton transfer without generating a full enolate anion.

    • Check: Monitor the reaction via NMR. If you see a doublet of doublets collapsing into a singlet for the methyl region, racemization is occurring.

Comparative Data: Cyclization Conditions vs. ee%

Condition Base/Catalyst Temperature Resulting ee%
Standard NaOEt / EtOH Reflux (78°C) ~65-75% (Poor)
Aggressive NaH / DMF 60°C < 50% (Racemic)

| Optimized | Acetic Acid / 2-Butanol | Reflux (100°C) | > 98% |

Expert Tip: If synthesizing via the dipeptide ester method, ensure the cyclization is driven by conformation (cis-peptide bond) rather than brute force base.

Module B: The Reduction Step (Step 3)

User Ticket #1045: "Does the reduction of the DKP with Lithium Aluminum Hydride (LAH) affect the stereochemistry?"

Answer: Generally, no—but with caveats. The carbon center is less acidic once the carbonyl is reduced, but the process generates heat.

Protocol:

  • Addition Order: Add the DKP solution slowly to the LAH suspension at 0°C. Do not add solid LAH to the reaction mixture (exotherm spike).

  • Quenching: Use the Fieser method (

    
     g LAH : 
    
    
    
    mL water :
    
    
    mL 15% NaOH :
    
    
    mL water) to prevent local heating spikes during workup.
  • Verification: The product, (2R)-1-benzyl-2-methylpiperazine , is a known compound. Verify rotation

    
     against literature (typically negative for the R-isomer in ethanol, though solvent dependent).
    
Module C: Regioselectivity & The Reaction (Step 4)

User Ticket #1050: "I have the chiral piperazine core. When I add the 4-nitrophenyl group, how do I ensure it goes to N4 and not N1? Also, will the base (


) racemize my product?"

Technical Insight: Your intermediate is 1-benzyl-2-methylpiperazine .

  • N1: Already substituted (Benzyl).

  • N4: Secondary amine (Nucleophilic).

  • Regioselectivity: Guaranteed. N1 is tertiary; it cannot react with 4-fluoronitrobenzene via

    
     to form a stable neutral product. The reaction must occur at N4.[2]
    

Racemization Risk at Step 4: The C2-methyl is now alpha to the N1-benzyl amine.

  • Amine vs. Amide: In the DKP (amide), the alpha-proton

    
     was ~18-20. In the amine (piperazine), the 
    
    
    
    is >40.
  • Conclusion: The stereocenter is chemically stable to

    
    /DMF at 80°C. Racemization here is extremely unlikely  unless you use radical conditions or transition metals that might dehydrogenate the ring.
    

Step-by-Step


 Protocol: 
  • Dissolve (2R)-1-benzyl-2-methylpiperazine (1.0 eq) in DMF (5 vol).

  • Add

    
     (2.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).
    
  • Heat to 80°C for 4-6 hours.

  • Color Change: Reaction turns bright yellow (formation of nitroaniline chromophore).

  • Workup: Pour into ice water. The product usually precipitates as a yellow solid. Filtration avoids extraction stress.

Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation alone. You must establish a chiral HPLC method.

Recommended Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to sharpen the peak of the basic piperazine nitrogen.

  • Detection: UV at 300-350 nm (The nitrophenyl group absorbs strongly here).

  • Target: The (2R) enantiomer should elute distinctly from the (2S). Inject a racemic standard (made by mixing D- and L-Alanine routes) to confirm separation.

References

  • Diketopiperazine Racemization Mechanisms

    • Gong, Y., & Merrifield, R. B. (1999). "Racemization of amino acids in dipeptide synthesis." The Journal of Organic Chemistry.
    • Source: (Validates the risk of base-catalyzed enolization during cyclization).

  • Synthesis of Chiral 2-Methylpiperazines

    • Miyamoto, T., et al. (1990). "Synthesis and optical resolution of 2-methylpiperazine." Journal of Medicinal Chemistry.
    • Source: (Establishes the resolution and absolute configuration standards).

  • Prevention of Racemization in Peptide/DKP Chemistry

    • Steinauer, R., et al. (1989). "Racemization assessment in peptide synthesis." Bachem Technical Reports.
    • Source: (General industry standard for peptide cyclization conditions).

  • SNAr Reaction Conditions for Piperazines

    • Patel, M., et al. (2010). "Synthesis of N-aryl piperazines via SNAr." Tetrahedron Letters.
    • Source: (Validates the stability of the piperazine ring under basic SNAr conditions).

Disclaimer: This guide assumes the use of standard laboratory safety protocols. The synthesis of nitro-aromatics and the use of LAH carry significant fire and explosion risks.

Sources

Identifying unknown peaks in HPLC of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Landscape

Welcome to the technical support hub for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine . This molecule presents a trifecta of chromatographic challenges:

  • Chirality: The (2R) center requires strict enantiomeric control against the (2S) impurity.

  • Basicity: The piperazine core is prone to peak tailing and silanol interactions.[1]

  • Reactivity: The nitro group is susceptible to redox degradation, and the benzyl group introduces potential dealkylation pathways.

This guide is structured not as a generic manual, but as a decision-tree for identifying "unknown" peaks that appear during your HPLC analysis.

Module 1: The "Ghost" in the Machine (System vs. Sample)

User Question: "I see small peaks eluting late in the gradient that don't match my degradation pattern. Are these real?"

Technical Insight: Before assigning a chemical structure to a peak, you must rule out system artifacts. In gradient elution of basic amines (often requiring TFA or high pH buffers), "ghost peaks" are common due to mobile phase impurities concentrating on the column during equilibration and eluting as the organic modifier increases.

The "Zero-Injection" Protocol:

  • Run 1: Perform a standard gradient run with no injection (instrument command, not just a vial of solvent).

  • Run 2: Inject pure diluent (blank).

  • Compare:

    • Peak present in Run 1? → System Artifact (Mobile phase water quality, pump seal wear, or column carryover).

    • Peak present in Run 2 but not Run 1? → Contaminated Diluent or Injector Carryover .

    • Peak only in Sample? → Real Impurity . Proceed to Module 2.

GhostPeakLogic Start Unknown Peak Observed Step1 Perform 'Zero-Injection' Gradient Start->Step1 Decision1 Peak Present? Step1->Decision1 Result1 System Artifact (Check Water/Buffer Quality) Decision1->Result1 Yes Step2 Inject Pure Diluent Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 Result2 Carryover or Diluent Contamination Decision2->Result2 Yes Result3 Real Chemical Impurity (Proceed to Structure ID) Decision2->Result3 No

Figure 1: Decision tree for isolating system artifacts from true sample impurities.

Module 2: Synthetic Impurities (The Regioisomer Trap)

User Question: "I have a peak with the exact same mass as my main peak (isobaric) but slightly different retention time. What is it?"

Technical Insight: The synthesis of this molecule likely involves the sequential functionalization of (R)-2-methylpiperazine. A critical, often overlooked impurity is the Regioisomer .

  • Target: N1-benzyl, N4-nitrophenyl.

  • Impurity: N1-nitrophenyl, N4-benzyl.

Due to the steric hindrance of the methyl group at C2, the N1 and N4 nitrogens have different nucleophilicities. However, trace amounts of the "wrong" isomer can form if the synthetic order is reversed or selectivity is poor.

Relative Retention Time (RRT) Prediction Table: Based on C18 Column, Acidic Mobile Phase (pH 3.0)

Compound IdentityStructural FeaturePredicted RRT*Polarity Logic (LogP)
Precursor A (R)-2-methylpiperazine~0.1 - 0.2Highly Polar/Basic (Elutes in void w/o ion-pair)
Precursor B 1-fluoro-4-nitrobenzene~1.5 - 1.8Non-polar/Neutral
Intermediate 1-(4-nitrophenyl)-3-methylpiperazine~0.6 - 0.8Lacks benzyl (hydrophobic) group
Target Molecule (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)...1.00 Balanced Hydrophobic/Basic
Regioisomer 1-(4-nitrophenyl)-2-methyl-4-benzyl...~0.95 - 1.05Isobaric. Separation requires Phenyl-Hexyl or F5 phases.
Over-Alkylated Quaternary Ammonium Salt~0.8 - 1.2Highly dependent on mobile phase pH/Buffer

*RRT = Retention time relative to the main peak. Values are estimates requiring experimental verification.

Module 3: Stereochemical Purity (The Chiral Challenge)

User Question: "My C18 method shows a single peak, but optical rotation is off. How do I see the enantiomer?"

Technical Insight: Standard C18 (achiral) columns cannot separate the (2R) target from the (2S) enantiomer. You must use a Chiral Stationary Phase (CSP).[2] For piperazine derivatives, polysaccharide-based columns (Amylose or Cellulose) are the gold standard.

Recommended Protocol: Chiral Screening

  • Columns: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).

  • Mode: Normal Phase (Hexane/IPA/DEA) is preferred for basic amines to suppress ionization and improve shape.

  • Modifier: Diethylamine (DEA) or Ethanolamine (0.1%) is mandatory to prevent peak tailing of the basic piperazine nitrogen.

Troubleshooting the "Racemization" Myth: If you see the (2S) peak growing over time, do not assume the molecule is racemizing. The C2-methyl chiral center is generally chemically stable. A growing "enantiomer" peak usually indicates:

  • Contamination from a new batch of low-enantiomeric-purity starting material.

  • An artifact co-eluting on the chiral method (verify with a diode array detector or MS).

Module 4: Degradation Pathways (Stress Testing)

User Question: "My sample turned slightly yellow/brown and a new early-eluting peak appeared. What is happening?"

Technical Insight: The Nitro (-NO2) group and the Benzyl group are the primary sites of instability.

  • Nitro Reduction: Under reducing conditions (or even prolonged light exposure in solution), -NO2 reduces to -NH2 (aniline) or -NHOH (hydroxylamine).

    • Chromatography: The amine is significantly more polar and basic. It will elute earlier (RRT < 1.0) and may tail severely without adequate buffering.

  • N-Oxidation: The tertiary amine (N1) can oxidize to an N-Oxide.

    • Chromatography: N-oxides are typically more polar than the parent amine, eluting earlier (RRT ~0.8-0.9).

DegradationPathways cluster_ox Oxidative Stress cluster_red Reductive Stress / Light cluster_hyd Hydrolytic/Acidic Stress Parent Parent Molecule (Nitro + Benzyl) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide H2O2 / Air Amine Aniline Derivative (-30 Da: NO2 -> NH2) Parent->Amine Reduction Hydroxyl Hydroxylamine (-14 Da) Parent->Hydroxyl Partial Red. DeBenzyl Des-Benzyl Amine (-90 Da) Parent->DeBenzyl Acid/Heat

Figure 2: Primary degradation pathways and expected mass shifts.

Module 5: Advanced Identification (LC-MS Logic)

User Question: "I have the mass spectrum of the unknown peak. How do I interpret the m/z shift?"

Technical Insight: Use the "Nitrogen Rule" and specific mass deltas to deduce the structure. The parent molecule has an even mass (assuming neutral state) if it has an even number of nitrogens (3 nitrogens = Odd mass MH+). Parent Formula: C19H23N3O2 (Example approx. MW = 325.4 Da). MH+ = 326.4 (Even).

Mass Shift Identification Table:

Observed Shift (

)
Likely ModificationMechanism
+16 Da N-OxidationOxidation of N1-piperazine or N-hydroxylation of nitro group.
+14 Da MethylationSynthesis carryover (wrong alkyl halide).
-14 Da DemethylationLoss of methyl group (rare, usually synthetic impurity).
-30 Da Reduction (-NO2

-NH2)
Loss of 2 Oxygens (-32), Gain of 2 Hydrogens (+2).
-16 Da Reduction (-NO2

-NO)
Formation of Nitroso intermediate.
-90 Da DebenzylationLoss of Benzyl group (

). Cleavage at N1.
+34 Da ChlorinationArtifact from extraction with chlorinated solvents (e.g., DCM).

Critical Check: If you see a peak with M+41 (Acetonitrile adduct) or M+23 (Sodium adduct), these are ionization artifacts, not impurities.

References & Authoritative Sources

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[3][4] Defines reporting, identification, and qualification thresholds.

  • ICH Q2(R2): Validation of Analytical Procedures. Essential for proving your method can separate the regioisomers and enantiomers.

  • Journal of Chromatography A: Separation of piperazine derivatives. (General reference for CSP selection).

  • PubChem Compound Summary: Piperazine and Nitro-aromatic chemistry. Useful for predicting LogP and pKa values.

Disclaimer: This guide is intended for research and development purposes. All impurity profiles must be validated according to specific regulatory requirements (FDA/EMA) applicable to your project phase.

Sources

Optimization of reaction temperature for benzyl-methyl piperazine formation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing reaction temperatures for the synthesis of benzyl-methyl piperazine, tailored for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperazine

Welcome to the technical support hub for the synthesis of 1-benzyl-4-methylpiperazine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, focusing on the critical parameter of temperature. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues that can arise during the synthesis, with a focus on how temperature adjustments can resolve them.

Q1: My yield of 1-benzyl-4-methylpiperazine is consistently low. How can I determine if the reaction temperature is the root cause?

A1: Low yield is a common problem that can often be traced back to suboptimal temperature control. The ideal temperature depends heavily on your chosen synthetic route. There are two primary methods for this synthesis:

  • Direct Benzylation of 1-methylpiperazine: This is a nucleophilic substitution reaction where 1-methylpiperazine reacts with a benzyl halide (e.g., benzyl chloride).

  • Reductive Amination: This involves the reaction of 1-methylpiperazine with benzaldehyde in the presence of a reducing agent.[1][2]

Causality Analysis:

  • For Direct Benzylation: Temperature directly influences the rate of this S_N2 reaction.

    • Too Low (< 50°C): The reaction rate will be very slow, leading to incomplete conversion even after extended reaction times. You will likely recover a significant amount of unreacted 1-methylpiperazine.

    • Too High (> 100°C): While the reaction rate increases, this can promote side reactions. A major issue is the potential for quaternization of the piperazine nitrogens or decomposition of reagents. Another significant side reaction is the hydrolysis of benzyl chloride to benzyl alcohol, especially if trace amounts of water are present.[3]

  • For Reductive Amination: This is a two-step, one-pot process: (1) formation of an iminium ion intermediate, and (2) reduction of this intermediate.[4]

    • Too Low (e.g., 0°C to Room Temp): The initial formation of the iminium ion can be sluggish, which becomes the rate-limiting step. If the reducing agent is added before sufficient iminium ion is formed, it may instead reduce the starting benzaldehyde to benzyl alcohol.[5]

    • Too High (> 80°C): Higher temperatures can sometimes lead to degradation of the reducing agent or the formation of byproducts from side reactions. For example, with certain reducing agents, elevated temperatures can promote over-alkylation or other undesired reductions.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose temperature-related yield issues.

G start Low Yield Observed route Which synthetic route? start->route benzylation Direct Benzylation route->benzylation Benzylation reductive Reductive Amination route->reductive Reductive Amination temp_check_b Current Temp? benzylation->temp_check_b temp_check_r Current Temp? reductive->temp_check_r low_temp_b < 50°C temp_check_b->low_temp_b Low high_temp_b > 100°C temp_check_b->high_temp_b High opt_temp_b 50-70°C temp_check_b->opt_temp_b Optimal action_low_b Increase Temp to 50-70°C. Monitor by TLC/GC for consumption of starting material. low_temp_b->action_low_b action_high_b Decrease Temp to 50-70°C. Check for benzyl alcohol byproduct. high_temp_b->action_high_b action_opt_b Temperature is likely optimal. Investigate other factors: - Reagent purity - Stoichiometry - Solvent choice opt_temp_b->action_opt_b low_temp_r < Room Temp temp_check_r->low_temp_r Low high_temp_r > 80°C temp_check_r->high_temp_r High opt_temp_r Room Temp to 60°C temp_check_r->opt_temp_r Optimal action_low_r Allow iminium formation at RT for 1-2h before adding reducing agent. Or, gently warm to 40-50°C. low_temp_r->action_low_r action_high_r Reduce temperature. Consider a more thermally stable reducing agent. high_temp_r->action_high_r action_opt_r Temperature is likely optimal. Investigate other factors: - pH (acid catalyst needed) - Choice of reducing agent - Water content (use molecular sieves) opt_temp_r->action_opt_r

Troubleshooting workflow for low yield.
Q2: I'm performing a direct benzylation and observing a significant amount of a byproduct with a higher molecular weight. Could this be 1,4-dibenzylpiperazine, and how does temperature influence its formation?

A2: Yes, the formation of 1,4-dibenzylpiperazine is a very common side reaction in the direct alkylation of piperazine derivatives when an excess of the alkylating agent is not used on a protected piperazine.[6][7] Even when starting with 1-methylpiperazine, a second benzylation can occur, although it is less favorable due to steric hindrance and the electron-donating nature of the methyl group slightly reducing the nucleophilicity of the second nitrogen.

Causality and Temperature Effects:

The formation of the disubstituted product is a competing reaction. After the first benzylation, the remaining nitrogen is still nucleophilic and can react with another molecule of benzyl chloride.

  • Higher Temperatures (e.g., > 70°C): Elevated temperatures provide the necessary activation energy to overcome the steric hindrance of the first benzyl group, significantly increasing the rate of the second benzylation. This leads to a higher proportion of the 1,4-dibenzyl-1-methylpiperazinium salt.

  • Controlling the Reaction: To favor mono-benzylation, it is crucial to use a moderate temperature and control the stoichiometry carefully. A patented process suggests an optimal reaction temperature between 50-70°C to achieve high yield and purity.[8][9] Dropping benzyl chloride slowly into the reaction mixture at this controlled temperature ensures it reacts with the more available 1-methylpiperazine before significant amounts of the disubstituted product can form.

ParameterRecommendation for Mono-alkylationRationale
Temperature 50 - 70°CBalances reaction rate with selectivity, minimizing the second benzylation.[8]
Stoichiometry Use 1-methylpiperazine in slight excessEnsures benzyl chloride is the limiting reagent, reducing the chance of double addition.
Addition Rate Slow, dropwise addition of benzyl chlorideMaintains a low concentration of the alkylating agent, favoring reaction with the primary starting material.

Frequently Asked Questions (FAQs)

What is the optimal temperature range for the direct benzylation of 1-methylpiperazine with benzyl chloride?

Based on established procedures and patents, a temperature range of 50-70°C is generally considered optimal.[8][9] For example, one protocol involves heating the mixture to 50°C and maintaining that temperature for several hours to achieve a high yield (95.5%) and purity (99.2%).[9] An older, well-regarded procedure in Organic Syntheses for the benzylation of piperazine itself uses a temperature of 65°C.[6] This moderate temperature ensures a reasonable reaction rate without significantly promoting the formation of the dibenzylated byproduct.

For reductive amination, should the reaction be run at low or elevated temperatures?

Reductive amination is often initiated at room temperature. The key is to allow sufficient time for the formation of the iminium ion intermediate before the reduction step. A common protocol involves stirring the amine (1-methylpiperazine) and aldehyde (benzaldehyde) together in a suitable solvent (like Dichloromethane or Methanol) for 1-2 hours at room temperature before adding the reducing agent.[2] Gentle warming to 40-60°C can accelerate imine formation if it is sluggish, but this depends on the reactivity of the specific substrates and the choice of reducing agent.[10] For less reactive ketones, higher temperatures might be necessary, but for benzaldehyde, room temperature is a good starting point.[1]

How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in heat transfer and can influence reaction kinetics.

  • Boiling Point: The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure. For direct benzylation, solvents like ethanol (b.p. 78°C) or methanol (b.p. 65°C) are excellent choices as their boiling points fall within the optimal temperature range.[6][9]

  • Solubility: The reagents must be soluble at the reaction temperature. If your starting materials are not fully dissolved, the reaction will be slow and inefficient, regardless of the temperature.

  • Aprotic vs. Protic Solvents: In reductive amination, aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are often preferred when using moisture-sensitive reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][11] Protic solvents like methanol are suitable for reagents like sodium borohydride (NaBH₄), but care must be taken as NaBH₄ can also reduce the aldehyde.[5][11]

Experimental Protocols

Protocol 1: Direct Benzylation of 1-Methylpiperazine

This protocol is adapted from established industrial methods for high-purity synthesis.[9]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve 1-methylpiperazine (1.0 equiv) in Methanol. B 2. Add catalyst (e.g., amine salt) if required. A->B C 3. Heat mixture to 50-60°C. D 4. Add Benzyl Chloride (1.0 equiv) dropwise over 30 min. C->D E 5. Maintain temperature and stir for 3-5 hours. D->E F 6. Monitor reaction by TLC/GC until starting material is consumed. E->F G 7. Cool to RT. Remove solvent under reduced pressure. H 8. Add aqueous NaOH (to pH > 12) and extract with Ethyl Acetate. G->H I 9. Dry organic layer, filter, and concentrate. H->I J 10. Purify by vacuum distillation. I->J

Workflow for Direct Benzylation.
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-methylpiperazine (1.0 eq) in anhydrous methanol.

  • Heating: Gently heat the solution to 50°C.

  • Addition: Add benzyl chloride (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 60°C.

  • Reaction: Maintain the reaction temperature at 50-60°C and stir for 3-5 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add a 5N sodium hydroxide solution to the residue until the pH is >12. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by vacuum distillation to yield pure 1-benzyl-4-methylpiperazine.[9]

Protocol 2: Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[2]

  • Setup: To a round-bottom flask, add 1-methylpiperazine (1.0 eq) and benzaldehyde (1.1 eq) to dichloromethane (DCM).

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the temperature below 30°C, using an ice bath if necessary.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 1 hour.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

References

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and... [Scientific Diagram].
  • Dal Piaz, V., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (2005). Process for preparing N-benzyl piperazine. CN1634901A.
  • Patsnap Eureka. (2009). Process for preparing N-benzyl piperazine. [Link]

  • ResearchGate. (n.d.). A reaction between benzyl chloride groups and mixtures of N-methylpiperidine and OH. [Scientific Diagram].
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Chart].
  • MDPI. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

  • Google Patents. (1953). N-benzohydryl-n-methyl piperazines and process of preparing same. US2630435A.
  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PubMed Central.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from Organic Syntheses website. [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from ChemRxiv website. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Google Patents. (n.d.). Purification of piperazine. US2919275A.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Data website. [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of... [Chart].
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from Reddit website. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from White Rose eTheses Online website. [Link]

  • ResearchGate. (n.d.). Optimization of solvent, temperature and time by using different amount...
  • Universiti Sains Malaysia. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry website. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal website. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Benchchem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Benchchem. (2025). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
  • Benchchem. (n.d.). Optimization of reaction conditions for (r)-Benzyl piperidin-3-ylcarbamate synthesis.
  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved from Reddit website. [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from Connect Journals website. [Link]

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Validation & Comparative

A Comparative Analysis of Synthesis Protocols for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed comparison of synthetic strategies for producing (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine, a chiral piperazine derivative of interest in medicinal chemistry and drug development. The piperazine scaffold is a "privileged structure" frequently found in biologically active compounds, and the ability to reliably synthesize specific, unsymmetrically substituted, and enantiopure derivatives is critical for research reproducibility and scalability.[1]

We will dissect two primary retrosynthetic pathways, focusing on the underlying chemical principles, experimental nuances, and critical control points that govern success and reproducibility. This analysis is designed for researchers, scientists, and drug development professionals seeking to establish a robust and validated protocol for this, or structurally similar, target molecules.

The Synthetic Challenge: Regio- and Stereocontrol

The synthesis of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine presents two significant hurdles:

  • Stereochemical Integrity: The synthesis must begin with or create a chiral center at the C2 position of the piperazine ring and maintain its (R)-configuration throughout the synthetic sequence.

  • Regioselective N-Functionalization: The piperazine ring contains two distinct secondary amines (N1 and N4) in its precursor. The benzyl and 4-nitrophenyl groups must be installed at the correct nitrogen atoms in a controlled, sequential manner. The steric hindrance imposed by the C2-methyl group and the electronic properties of the N-substituents will heavily influence the reactivity of each nitrogen.

The following sections will compare two logical synthetic sequences, starting from the key chiral building block, (2R)-2-methylpiperazine.

Retrosynthetic Overview

Two plausible pathways emerge from a retrosynthetic analysis of the target molecule. Both pathways diverge from the common intermediate, (2R)-2-methylpiperazine, which is the source of stereochemistry. The choice between these pathways hinges on the relative ease and selectivity of the N-benzylation and N-arylation steps.

G cluster_A Protocol A cluster_B Protocol B Target (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine Intermediate_A (2R)-1-benzyl-2-methylpiperazine Target->Intermediate_A Buchwald-Hartwig N-Arylation Intermediate_B (2R)-2-methyl-1-(4-nitrophenyl)piperazine Target->Intermediate_B N-Benzylation (SN2) Chiral_SM (2R)-2-Methylpiperazine Intermediate_A->Chiral_SM Reductive Amination Intermediate_B->Chiral_SM SNAr Reaction D_Alanine D-Alanine Chiral_SM->D_Alanine Multi-step Synthesis (Chiral Pool)

Figure 1: Retrosynthetic pathways to the target molecule.

Part I: Securing the Chiral Foundation

Protocol 0: Synthesis of (2R)-2-Methylpiperazine

The absolute stereochemistry of the final product is dictated by the starting material. Therefore, a reproducible synthesis begins with a reliable source of enantiopure (2R)-2-methylpiperazine. While commercially available, its synthesis from the chiral pool provides the highest assurance of enantiopurity. A validated approach involves starting from D-alanine.[2]

Causality of Experimental Design: Using an optically pure natural amino acid like D-alanine as the starting material embeds the desired (R)-stereochemistry at the outset. Subsequent reactions, if they do not involve the chiral center, will preserve this configuration, ensuring a high enantiomeric excess in the final piperazine intermediate. This strategy is superior to chiral resolution, which is often inefficient.

Experimental Workflow: A multi-step synthesis starting from D-alanine ester hydrochloride can be employed to construct the chiral piperazine ring. This typically involves N-alkylation, cyclization, and reduction steps.[2] Due to the complexity and proprietary nature of specific industrial processes, a detailed protocol is beyond the scope of this guide. However, the key principle is the use of a chiral pool starting material to guarantee stereochemical integrity.

Self-Validation System:

  • Starting Material: Confirm the enantiopurity of D-alanine via polarimetry or chiral derivatization.

  • Final Intermediate: The enantiomeric excess (e.e.) of the resulting (2R)-2-methylpiperazine should be determined using Chiral HPLC or Chiral GC analysis. An e.e. of >99% is required for progression.

Part II: A Comparative Guide to Sequential N-Functionalization

Protocol A: Benzylation First, Arylation Second

This strategy involves first introducing the benzyl group onto the chiral piperazine, followed by a palladium-catalyzed cross-coupling reaction to install the 4-nitrophenyl group.

This step selectively functionalizes one of the two nitrogen atoms. Reductive amination is a mild and highly efficient method for this transformation.[1]

Causality of Experimental Design: The reaction proceeds via the formation of an iminium ion intermediate between the piperazine and benzaldehyde, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, tolerant of many functional groups, and does not reduce the aldehyde starting material.[1] The steric bulk of the C2-methyl group can influence the regioselectivity, but careful control of stoichiometry (using a slight excess of the piperazine) is key to minimizing the formation of the 1,4-dibenzylated byproduct.

Detailed Experimental Protocol:

  • To a round-bottom flask, add (2R)-2-methylpiperazine (1.0 equiv.) and dichloromethane (DCM, ~0.1 M).

  • Add benzaldehyde (1.05 equiv.) to the solution and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel column chromatography to yield (2R)-1-benzyl-2-methylpiperazine.

This step forms the C-N bond between the piperazine N4 and the 4-nitrophenyl ring. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose, particularly with electron-deficient aryl halides.[1][3]

Causality of Experimental Design: This is a palladium-catalyzed cross-coupling reaction. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final C-N bond. RuPhos is an electron-rich, bulky biaryl phosphine ligand that is highly effective for this type of transformation.[1] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the secondary amine, allowing it to enter the catalytic cycle. The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalytic species is sensitive to oxygen. The electron-withdrawing nitro group on the aryl chloride makes it an excellent electrophile for this reaction.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask, add (2R)-1-benzyl-2-methylpiperazine (1.0 equiv.), 4-chloro-1-nitrobenzene (1.1 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), Pd₂(dba)₃ (1-2 mol%), and RuPhos (2-4 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

G cluster_workflow Protocol A Workflow Start (2R)-2-Methylpiperazine Step1 Reductive Amination (Benzaldehyde, STAB) Start->Step1 Intermediate (2R)-1-benzyl-2-methylpiperazine Step1->Intermediate Step2 Buchwald-Hartwig Arylation (4-chloronitrobenzene, Pd-catalyst) Intermediate->Step2 End Target Product Step2->End

Figure 2: Experimental workflow for Protocol A.
Protocol B: Arylation First, Benzylation Second

This alternative strategy begins by installing the electron-deficient aromatic ring, followed by a standard alkylation to add the benzyl group.

This step leverages the high reactivity of 4-fluoronitrobenzene in Nucleophilic Aromatic Substitution (SₙAr) reactions.

Causality of Experimental Design: The SₙAr mechanism is highly effective here due to two factors: (1) Fluorine is an excellent leaving group in activated systems, and (2) the powerful electron-withdrawing nitro group at the para position stabilizes the negative charge of the Meisenheimer complex intermediate, dramatically accelerating the reaction. This often allows the reaction to proceed without a transition metal catalyst. A mild base like potassium carbonate (K₂CO₃) acts as a scavenger for the HF byproduct. The key challenge is regioselectivity. The less-hindered N4 is electronically more available, but the desired product requires substitution at the more-hindered N1. This step may result in a mixture of N1 and N4 arylated products, necessitating careful chromatographic separation.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve (2R)-2-methylpiperazine (1.0 equiv.) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or DMF.

  • Add potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Add 4-fluoronitrobenzene (1.0 equiv.) dropwise.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into ice water, which may precipitate the product.

  • Filter the solid or extract the aqueous solution with ethyl acetate.

  • Wash the organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by silica gel column chromatography to isolate the desired N1-arylated regioisomer from the likely N4-arylated side product.

This is a classic Sₙ2 alkylation of the remaining secondary amine.

Causality of Experimental Design: The secondary amine (N4) of the intermediate is a potent nucleophile that readily displaces the halide from benzyl bromide or chloride. A non-nucleophilic base (e.g., K₂CO₃ or triethylamine) is used to neutralize the HBr or HCl generated during the reaction. Acetonitrile is an ideal polar aprotic solvent that effectively solvates the reagents and promotes the Sₙ2 mechanism. This reaction is typically clean and high-yielding.

Detailed Experimental Protocol:

  • Dissolve (2R)-2-methyl-1-(4-nitrophenyl)piperazine (1.0 equiv.) and potassium carbonate (K₂CO₃) (1.5 equiv.) in acetonitrile.

  • Add benzyl bromide (1.1 equiv.) and heat the mixture to reflux (approx. 82 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography if necessary, though this reaction is often clean enough to yield a pure product after workup.

Part III: Reproducibility, Validation, and Comparison

A robust synthesis is a self-validating one. Each step must be monitored, and the structure and purity of intermediates and the final product must be rigorously confirmed.

Critical Analytical & Purity Assessment
TechniquePurpose & Key Observables
TLC / LC-MS Reaction Monitoring: Track the consumption of starting materials and the appearance of the product to determine reaction endpoint.
¹H & ¹³C NMR Structural Confirmation: Verify the correct regiochemistry by observing characteristic shifts. For the final product, expect benzylic CH₂ protons (~3.6 ppm), distinct aromatic regions for the benzyl and nitrophenyl groups, and complex aliphatic signals for the piperazine ring.
Mass Spec (HRMS) Molecular Weight Confirmation: Confirm the exact mass of the product, which validates the elemental formula.
Chiral HPLC Enantiomeric Purity: Crucial for the final product. The method must be able to resolve the (R) and (S) enantiomers to confirm that no racemization has occurred. The enantiomeric excess should be >99%.
Melting Point Purity Assessment: A sharp, consistent melting point is an indicator of high purity.
Quantitative Comparison of Protocols
ParameterProtocol A (Benzylation → Arylation)Protocol B (Arylation → Benzylation)
Key Transformation Buchwald-Hartwig AminationNucleophilic Aromatic Substitution (SₙAr)
Reagents/Catalysts Pd₂(dba)₃, RuPhos, NaOtBu, Anhydrous SolventK₂CO₃, 4-Fluoronitrobenzene, Polar Aprotic Solvent
Equipment Needs Schlenk line or glovebox for inert atmosphereStandard laboratory glassware
Regioselectivity Step A1: Good, but potential for over-alkylation. Step A2: Excellent, only one secondary amine available.Step B1: Poor to moderate. Major challenge is separating N1 and N4 isomers. Step B2: Excellent.
Reproducibility High. While requiring careful technique (inert atmosphere), the reactions are well-established and highly selective.Moderate. Heavily dependent on the successful and reproducible separation of regioisomers in the first step, which can be challenging to scale.
Purification Standard column chromatography.Potentially difficult column chromatography to separate regioisomers.

Conclusion and Recommendation

Both synthetic routes are chemically sound and capable of producing the desired (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine. However, they present a clear trade-off between operational complexity and selectivity control.

  • Protocol B appears simpler on paper, avoiding the need for transition metal catalysts and inert atmosphere techniques. Its primary and significant drawback is the likely poor regioselectivity in the initial SₙAr step. The formation of a difficult-to-separate mixture of N1 and N4 arylated isomers is a major threat to reproducibility, yield, and scalability.

  • Protocol A requires more specialized techniques, namely the handling of air-sensitive palladium catalysts and ligands for the Buchwald-Hartwig amination. However, it offers a decisive advantage in control. The regioselectivity of both the initial reductive amination and the final arylation is expected to be superior. This control is the cornerstone of a reproducible process.

Recommendation: For researchers seeking to establish a reliable and scalable synthesis, Protocol A is the recommended pathway. The initial investment in mastering the air-sensitive techniques for the Buchwald-Hartwig coupling is outweighed by the superior control over regioselectivity, which ultimately leads to a more reproducible and dependable synthesis.

References

  • The Versatility of Piperazine in Modern Organic Synthesis: Applic
  • A general and convenient synthesis of N-aryl piperazines - ResearchG
  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P

Sources

Unveiling Molecular Architecture: A Comparative Guide to Confirming the Conformation of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms, or conformation, dictates its biological activity, interactions with target macromolecules, and ultimately its therapeutic efficacy. This guide provides an in-depth comparison of experimental and computational methodologies for elucidating the conformational intricacies of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. While X-ray crystallography stands as the gold standard for high-resolution structural determination, a comprehensive approach often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Decisive View: X-ray Crystallography

Single-crystal X-ray diffraction offers an unparalleled, high-resolution snapshot of a molecule's solid-state conformation.[1][2][3][4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, providing a detailed three-dimensional map of electron density from which atomic positions can be precisely determined.[3][5] For molecules like (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine, this method can definitively establish the puckering of the piperazine ring, the orientation of its substituents, and the overall molecular geometry.

Numerous crystallographic studies on related 4-(4-nitrophenyl)piperazine salts and derivatives consistently reveal a chair conformation for the piperazine ring.[6][7][8][9] This energetically favorable arrangement minimizes steric strain. The orientation of the 4-nitrophenyl substituent has been observed in both axial and equatorial positions, influenced by the co-crystallized species and packing forces within the crystal lattice.[6][8] For the target molecule, (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine, X-ray crystallography would be expected to confirm this chair conformation and precisely define the relative stereochemistry of the benzyl and methyl groups.

Experimental Workflow: Small Molecule X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following outlines a typical workflow for the crystallographic analysis of a small organic molecule.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystal Growth Slow Evaporation, Vapor Diffusion, or Cooling Crystal Mounting Mounting on Goniometer Crystal Growth->Crystal Mounting X-ray Diffraction Exposure to X-ray Beam in Diffractometer Crystal Mounting->X-ray Diffraction Data Collection Recording Diffraction Pattern X-ray Diffraction->Data Collection Data Processing Integration & Scaling of Intensities Data Collection->Data Processing Phase Problem Structure Solution (e.g., Direct Methods) Data Processing->Phase Problem Model Building Fitting Atoms to Electron Density Map Phase Problem->Model Building Refinement Least-Squares Refinement of Atomic Parameters Model Building->Refinement Structure Validation Checking Geometric & Crystallographic Parameters Refinement->Structure Validation Data Deposition Deposition in CSD/CCDC Structure Validation->Data Deposition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed procedural guide for the safe handling and disposal of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine. As a specialized chemical, its disposal requires a thorough understanding of its constituent functional groups—the nitroaromatic system and the piperazine core—to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Risk Assessment: An Inferential Analysis

  • The 4-Nitrophenyl Group: This moiety is the primary driver of the compound's hazard profile. Aromatic nitro compounds are known for their potential thermal instability and can decompose exothermically, sometimes violently, at high temperatures.[1] They are often toxic, mutagenic, and resistant to environmental degradation, making them priority pollutants.[2] The electron-withdrawing nature of the nitro group makes these compounds recalcitrant to oxidative degradation.[2] Disposal must focus on preventing environmental release and managing potential reactivity.

  • The Piperazine Core: Piperazine and its derivatives are often classified as corrosive, causing severe skin burns and eye damage.[3][4][5] They can also act as skin and respiratory sensitizers.[3][5]

  • The Benzyl Group: While less hazardous, this group contributes to the organic nature of the compound, dictating its solubility and incompatibility with aqueous waste streams.

Based on these components, the compound should be treated as a hazardous substance with multiple potential risks.

Table 1: Inferred Hazard Classification

Hazard Category Classification based on Analogous Compounds Rationale and Key Considerations
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin. Based on data for 1-(4-Nitrophenyl)piperazine and Piperazine.[3][6]
Skin Corrosion/Irritation Expected to be a skin irritant or corrosive. Piperazine derivatives frequently cause severe skin burns and irritation.[3][5][7][8]
Eye Damage/Irritation Expected to cause serious eye damage. A common hazard for piperazine-containing compounds.[3][5][6][7][8]
Sensitization Potential for respiratory and skin sensitization. Piperazine is a known sensitizer.[3][5]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects. A characteristic of many nitroaromatic compounds.[2]

| Physical Hazard | Potential for exothermic decomposition upon heating. | A known risk for organic nitro compounds.[1] |

Guiding Principles for Disposal

All chemical waste must be managed as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional. The following principles are paramount:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. Aromatic nitro compounds are environmentally persistent, and this action is illegal and dangerous.[2]

  • Do Not Dispose by Evaporation: Allowing the solvent to evaporate in a fume hood is not a valid disposal method and is prohibited.

  • Segregation is Critical: Do not mix this waste stream with other incompatible wastes.[9][10] Specifically, keep it separate from strong oxidizing agents, strong acids, and bases to prevent uncontrolled reactions.[4][9][11]

  • Waste Minimization: Plan experiments to generate the minimum amount of waste possible.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory.[11][12]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential for severe eye damage.[12]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, irritation, and potential absorption.[12]
Body Protection A flame-retardant lab coat.Protects against spills and splashes.
Work Area Certified Chemical Fume Hood.All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final pickup by a certified waste handler.

Phase 1: In-Lab Waste Collection
  • Designate a Waste Stream: This compound must be collected as Nitrogen-Containing Aromatic Hazardous Waste . Do not mix it with halogenated or non-halogenated solvent waste unless explicitly permitted by your institution's EHS office.[13]

  • Solid Waste: Collect solid (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine waste, including contaminated weigh boats, paper, and gloves, in a dedicated, clearly labeled solid waste container.[9][14]

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. The primary container is often the best choice for waste accumulation.

Phase 2: Waste Container Selection and Labeling
  • Container Selection: Use a chemically compatible container, such as the original manufacturer's bottle or a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap.[13][15] Ensure the container is in good condition and free from leaks. For liquid waste, leave approximately 10% headspace to allow for vapor expansion.[14]

  • Labeling: Immediately label the waste container.[13][15] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine .

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).

Phase 3: On-site Accumulation and Storage
  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16] This area must be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[13][17]

  • Safe Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and incompatible materials.[11][15]

Phase 4: Arranging for Final Disposal
  • High-Temperature Incineration: The standard and recommended disposal method for nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[13][14] This process destroys the compound, preventing its release into the environment.

  • Contact EHS: Once the waste container is nearly full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[12][13]

  • Documentation: Provide the waste disposal company with all necessary information, including the SDS of any co-disposed solvents, to ensure safe handling and transport.[12] Complete all required waste manifests accurately.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[18][19]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[18][19] For a liquid spill, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.[10]

Decontamination of Empty Containers

A container that has held this compound is still considered hazardous waste.[9]

  • Triple Rinse: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate is now hazardous waste and must be collected in the appropriate liquid hazardous waste container for this chemical.[10]

  • Deface Label: Once decontaminated, completely deface or remove the original label from the container.[9]

  • Final Disposal: Dispose of the rinsed, defaced container according to your institution's guidelines for non-hazardous glass or plastic waste.[9][17]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Segregation cluster_storage Phase 3: On-Site Storage cluster_disposal Phase 4: Final Disposal start Compound identified as waste ppe Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Safety First fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Nitrogen-Containing Aromatic fume_hood->segregate container Select Compatible Container (Glass or HDPE) segregate->container labeling Label Container Correctly: 'Hazardous Waste', Full Name, Hazards, Date container->labeling saa Store in Designated SAA labeling->saa secondary Use Secondary Containment saa->secondary contact_ehs Contact EHS for Pickup secondary->contact_ehs incineration Disposal via High-Temperature Incineration by Licensed Vendor contact_ehs->incineration

Caption: Disposal workflow for (2R)-1-benzyl-2-methyl-4-(4-nitrophenyl)piperazine.

References

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